A Guide to the Definitive Structure Elucidation of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate
A Guide to the Definitive Structure Elucidation of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate
Introduction: The Imperative of Structural Integrity in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Among these, the oxadiazole scaffold, a five-membered ring containing one oxygen and two nitrogen atoms, is of significant interest due to its thermal stability and diverse biological activities.[1] Oxadiazoles exist as several isomers (1,2,3-, 1,2,4-, and 1,3,4-), each conferring distinct physicochemical properties to the parent molecule. The precise arrangement of these heteroatoms is not a trivial matter; it fundamentally dictates the molecule's electronic distribution, geometry, and, consequently, its interaction with biological targets.
This guide provides an in-depth, field-proven methodology for the unambiguous structure elucidation of a specific isomer: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate . We will move beyond a simple recitation of data to explain the strategic rationale behind employing a multi-faceted, orthogonal spectroscopic approach. For researchers in drug development, this level of analytical rigor is non-negotiable, ensuring that the molecule synthesized is unequivocally the molecule tested. Our objective is to present a self-validating workflow that culminates in the irrefutable confirmation of the structure shown below.
Figure 1. Target Molecule: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate.
Foundational Strategy: An Orthogonal & Multi-Spectroscopic Approach
The workflow is designed to first establish the elemental composition, then identify the constituent functional groups, and finally, map the precise atomic connectivity.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Expertise & Rationale: Before attempting to assemble a structure, we must first know the elemental building blocks at our disposal. High-Resolution Mass Spectrometry (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this purpose. Unlike unit-resolution MS, HRMS provides a mass measurement accurate to several decimal places, allowing for the calculation of a unique molecular formula.[4]
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run to ensure high mass accuracy.
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to detect the protonated molecule, [M+H]⁺. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
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Data Analysis: Identify the most abundant ion corresponding to the [M+H]⁺ species and record its exact m/z value. Use the instrument's software to generate a list of possible molecular formulas that fit the measured mass within a narrow tolerance (typically < 5 ppm).
Data Interpretation & Validation
The molecular formula for Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is C₆H₈N₂O₃. The expected HRMS data provides the first critical validation point.
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₆H₈N₂O₃ | - |
| Exact Mass (M) | 156.0535 Da | - |
| [M+H]⁺ Ion (m/z) | 157.0608 Da | 157.0608 ± 0.0008 (for 5 ppm error) |
The observation of an ion with a mass-to-charge ratio that matches the theoretical [M+H]⁺ value within this tight margin provides high confidence in the elemental composition. Further analysis of the fragmentation pattern, though complex for some heterocycles, can offer corroborating evidence for the core ring structure.[5][6]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: With the molecular formula established, the next logical step is to identify the functional groups present. IR spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds.[7] Each functional group (e.g., carbonyl, ester, aromatic ring) has a characteristic absorption range, making IR an excellent tool for confirming their presence or absence. This allows us to quickly verify that the key structural motifs of our target molecule have been successfully incorporated during synthesis.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
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Sample Preparation: Place a small amount of the neat, solid compound directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.
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Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
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Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.
Data Interpretation & Validation
The IR spectrum provides a distinct "fingerprint" of the molecule. For our target, we anticipate several key absorption bands that validate the proposed structure.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale for Confirmation |
| Ester Carbonyl | C=O stretch | ~1730-1750 | Strong, sharp peak confirming the ester group.[8] |
| Oxadiazole Ring | C=N stretch | ~1600-1650 | Indicates the presence of the heterocyclic ring imine bond.[7] |
| Ester C-O | C-O stretch | ~1200-1300 | Strong band confirming the C-O single bond of the ester. |
| Alkyl C-H | C-H stretch | ~2850-3000 | Confirms the presence of the ethyl and methyl groups. |
Crucially, the absence of a broad absorption band in the ~3200-3600 cm⁻¹ region would confirm the lack of -OH or N-H groups, ruling out potential side products like hydrolyzed acids or precursor hydrazides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Rationale: NMR is the most powerful and informative technique for determining the precise connectivity of atoms in an organic molecule.[2] It provides detailed information about the chemical environment, number, and connectivity of protons (¹H NMR) and carbons (¹³C NMR). For a molecule with potential isomers like our target, NMR is the ultimate arbiter, providing the irrefutable evidence needed to distinguish between the 1,2,3-, 1,2,4-, and 1,3,4-oxadiazole variants.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.
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Instrument Tuning: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A typical experiment involves 8-16 scans.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, this requires a greater number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to generate the final spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Data Interpretation & Validation
The proton NMR spectrum maps the hydrogen framework. For our target, the predicted spectrum is simple and highly diagnostic.
| Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -O-CH₂-CH₃ | ~4.4 | 2H | Quartet (q) | ~7.1 | The CH₂ is deshielded by the adjacent oxygen and ester carbonyl. It is split into a quartet by the three neighboring CH₃ protons. |
| -O-CH₂-CH₃ | ~1.4 | 3H | Triplet (t) | ~7.1 | The terminal CH₃ is split into a triplet by the two neighboring CH₂ protons. |
| Ring-CH₃ | ~2.6 | 3H | Singlet (s) | N/A | This methyl group is attached to the oxadiazole ring and has no adjacent protons, resulting in a singlet. Its chemical shift is influenced by the ring electronics. |
¹³C NMR Data Interpretation & Validation
The carbon NMR spectrum reveals all unique carbon environments in the molecule. This is particularly powerful for identifying the quaternary carbons of the ester and the heterocyclic ring.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C=O | ~160-165 | Typical chemical shift for an ester carbonyl carbon. |
| C4 (Ring) | ~155-160 | Quaternary carbon of the oxadiazole ring, attached to the ester. Its exact shift is highly diagnostic of the isomer.[9][10] |
| C5 (Ring) | ~165-170 | Quaternary carbon of the oxadiazole ring, attached to the methyl group. The relative shifts of C4 and C5 help confirm the 1,2,3- substitution pattern.[9][10] |
| -O-CH₂- | ~62 | Standard chemical shift for an ethyl ester methylene carbon. |
| Ring-CH₃ | ~12-15 | Chemical shift for a methyl group attached to an sp²-hybridized carbon of a heterocycle. |
| -CH₂-CH₃ | ~14 | Standard chemical shift for an ethyl ester methyl carbon. |
Final Data Synthesis and Structural Confirmation
The definitive power of this workflow lies in the convergence of all data points. No single piece of evidence is sufficient on its own, but together, they build an unassailable case for the proposed structure.
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HRMS provides the exact molecular formula: C₆H₈N₂O₃.
-
IR Spectroscopy confirms the presence of the critical ester (C=O, C-O) and oxadiazole (C=N) functional groups, while confirming the absence of interfering groups.
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¹H and ¹³C NMR Spectroscopy provide the final, definitive proof. The observed chemical shifts, integrations, and coupling patterns in the ¹H spectrum, along with the correct number and types of signals in the ¹³C spectrum, can only be rationalized by the connectivity of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate. Any other isomer would produce a distinctly different NMR fingerprint.
By following this rigorous, multi-technique workflow, researchers and drug development professionals can have the highest degree of confidence in their molecular assets, ensuring the integrity and reproducibility of their scientific endeavors.
References
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- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.
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